molecular formula C8H16ClN B13513930 (1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride

(1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride

Cat. No.: B13513930
M. Wt: 161.67 g/mol
InChI Key: ASUMYIHUUNAQNC-PAFGHYSMSA-N
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Description

(1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride is a bicyclic amine compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bicyclo[5.1.0]octane framework, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azabicyclo compounds as starting materials. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amine derivatives.

Scientific Research Applications

(1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride
  • (1R,7S,8S)-4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride
  • (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylic acid hydrochloride

Uniqueness

Compared to similar compounds, (1R,7S,8R)-bicyclo[510]octan-8-amine hydrochloride stands out due to its unique bicyclic structure and specific amine functionality

Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

(1R,7S)-bicyclo[5.1.0]octan-8-amine;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c9-8-6-4-2-1-3-5-7(6)8;/h6-8H,1-5,9H2;1H/t6-,7+,8?;

InChI Key

ASUMYIHUUNAQNC-PAFGHYSMSA-N

Isomeric SMILES

C1CC[C@@H]2[C@@H](C2N)CC1.Cl

Canonical SMILES

C1CCC2C(C2N)CC1.Cl

Origin of Product

United States

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